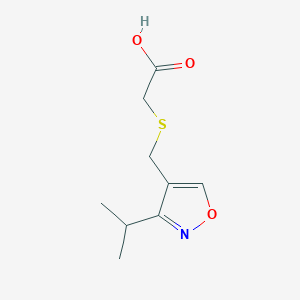
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a heterocyclic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with an isopropyl group at the 3-position and a methylthioacetic acid group at the 4-position .
Métodos De Preparación
The synthesis of 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid typically involves the reaction of 3-isopropylisoxazole with a suitable thiol reagent under specific conditions. One common synthetic route includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution with the isoxazole derivative . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a valuable research chemical with applications in various fields:
Mecanismo De Acción
The mechanism of action of 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for other aromatic rings, allowing it to bind to active sites in proteins . The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the target protein .
Comparación Con Compuestos Similares
Similar compounds to 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid include other isoxazole derivatives and thiol-containing compounds. Some examples are:
3-Isopropylisoxazole: Lacks the thiol and carboxylic acid groups, making it less reactive in certain chemical reactions.
4-Methylthioisoxazole: Contains a methylthio group but lacks the isopropyl group, affecting its binding affinity and reactivity.
2-Mercaptoacetic acid: Contains a thiol and carboxylic acid group but lacks the isoxazole ring, leading to different biological and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Propiedades
IUPAC Name |
2-[(3-propan-2-yl-1,2-oxazol-4-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6(2)9-7(3-13-10-9)4-14-5-8(11)12/h3,6H,4-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGJDEULMXXMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
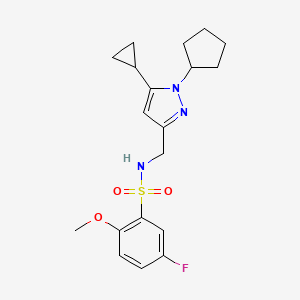

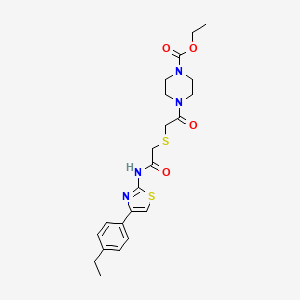
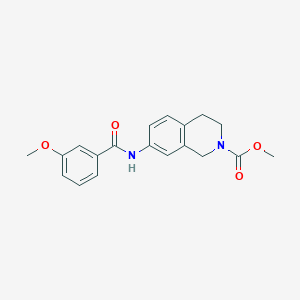

![2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2860402.png)
![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)
![N-cyclohexyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2860404.png)
![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2860407.png)
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

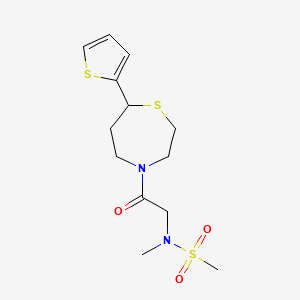
![methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate](/img/structure/B2860416.png)
